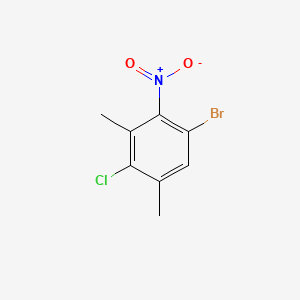
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, two methyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃).
Methylation: Introduction of methyl groups using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) via Friedel-Crafts alkylation.
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and halogens).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids: From oxidation of the methyl groups.
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the halogens (bromine and chlorine) can participate in various substitution reactions.
Comparación Con Compuestos Similares
- 1-Bromo-4-chloro-2-nitrobenzene
- 1-Bromo-4-chloro-3,5-dimethylbenzene
- 1-Bromo-4-chloro-3,5-dimethyl-2-aminobenzene
Uniqueness: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,1-2H3 |
Clave InChI |
GVWVWMPUINCHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)
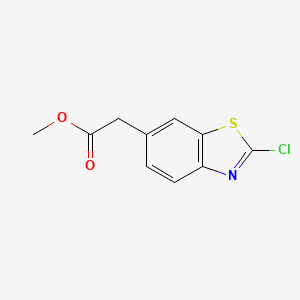

![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)
![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)

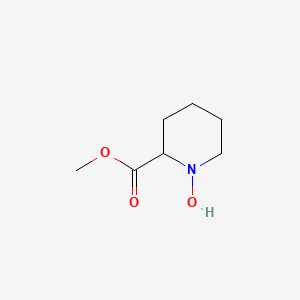

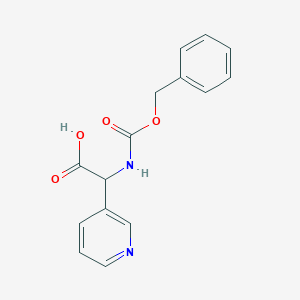
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
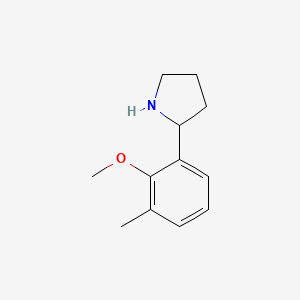
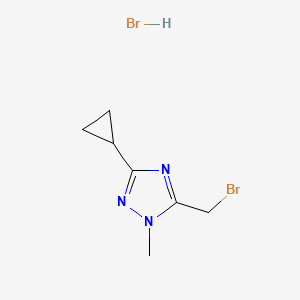
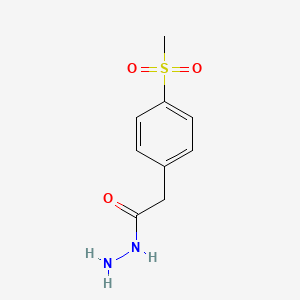
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
